molecular formula C10H12F3NO2 B1521713 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol CAS No. 858619-53-1

1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

Cat. No.: B1521713
CAS No.: 858619-53-1
M. Wt: 235.2 g/mol
InChI Key: WBNXYSMSAOEZIF-UHFFFAOYSA-N
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Description

1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol is an organic compound with the molecular formula C10H12F3NO2 and a molecular weight of 235.21 g/mol . It is characterized by a phenoxy ether backbone substituted with a trifluoromethyl group and a propanolamine chain, featuring both amino and hydroxyl functional groups. This structure classifies it as a potential versatile building block or intermediate in organic synthesis and medicinal chemistry research . The presence of the trifluoromethyl group is of particular interest in drug discovery, as this moiety can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The amino alcohol segment may be utilized for further chemical modifications or could contribute to interactions with biological targets. Researchers are exploring this compound and its derivatives for various applications, including its potential role as an androgen receptor activity modulator, which is a relevant target in prostate cancer research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)7-1-3-9(4-2-7)16-6-8(15)5-14/h1-4,8,15H,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNXYSMSAOEZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a trifluoromethyl group, which enhances its biological activity and solubility. The presence of the amino group allows it to participate in various chemical reactions, making it a versatile building block in drug design and synthesis.

Medicinal Chemistry Applications

  • Pharmacophore Development : The trifluoromethyl group is known to increase lipophilicity and metabolic stability, making 1-amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol an attractive candidate for developing new pharmaceuticals. Studies have shown that compounds containing trifluoromethyl groups often exhibit enhanced biological activity against various targets, including enzymes and receptors .
  • Drug Design : This compound has been investigated for its potential as a modulator of multi-drug resistance in cancer therapy. Its structural analogs have been shown to inhibit cytosolic phospholipase A2α, which plays a role in inflammatory processes and cancer progression .
  • FDA-approved Drugs : The compound's structural characteristics align with those found in several FDA-approved drugs that contain trifluoromethyl groups, suggesting its potential utility in similar therapeutic areas .

Biochemical Applications

  • Buffering Agent : this compound serves as a non-ionic organic buffering agent in cell culture applications. It maintains pH levels between 6 and 8.5, which is crucial for optimal cellular function during experiments .
  • Cell Culture Studies : The compound is utilized in various cell culture studies due to its ability to stabilize pH without interfering with cellular processes. This property makes it suitable for experiments involving enzyme assays and cellular metabolism studies .

Case Studies and Research Findings

Application AreaStudy/ReferenceFindings
Medicinal ChemistryMDPI Review on Trifluoromethyl Drugs Highlighted the role of trifluoromethyl groups in enhancing drug efficacy and stability.
Drug DesignStructure–Activity Relationship Studies Demonstrated the inhibitory effects of related compounds on phospholipase A2α, relevant to inflammation and cancer.
Biochemical ApplicationsBuffering Agent Use in Cell Cultures Confirmed the effectiveness of the compound as a buffering agent in maintaining physiological pH levels during cell culture experiments.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to biological targets, leading to specific biological responses. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

(a) Amino Group Modifications

  • Dibenzylamino (BC1618): Increases steric bulk and lipophilicity, improving AMPK activation potency (86% yield, 98.66% purity) .
  • Isopropylamino (Metoprolol): Critical for β1-adrenergic receptor selectivity; the 2-methoxyethyl phenoxy group further optimizes pharmacokinetics .

(b) Phenoxy Substituents

  • Trifluoromethyl (target compound, BC1618) : Improves membrane permeability and resistance to oxidative metabolism .
  • Bromine/chlorine (CHJ04093, compound 7 in ) : Enhances halogen bonding with targets like Sphk1, increasing inhibitory activity .
  • Bulky alkyl groups (IMB-H12) : Disrupt fungal biofilm adhesion by reducing cell surface hydrophobicity .

Biological Activity

1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol is a chemical compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

  • Molecular Formula: C12H14F3NO3
  • Molecular Weight: Approximately 273.24 g/mol
  • Structure: The compound features an amino group, a phenoxy moiety, and a propanol backbone, with a trifluoromethyl group enhancing its lipophilicity and biological activity.

The trifluoromethyl group in this compound significantly influences its biological activity. This modification enhances hydrophobic interactions, leading to improved binding affinities with various biological targets compared to non-fluorinated analogs.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: Studies indicate that compounds containing trifluoromethyl groups can inhibit enzymes such as phospholipase A2, which is crucial in lipid metabolism and cell signaling pathways .
  • Modulation of Drug Resistance: Ongoing research suggests that this compound may act as a modulator in multi-drug resistance mechanisms, particularly in cancer treatment contexts, by altering the pharmacokinetics of other therapeutic agents.

Biological Activity and Applications

This compound exhibits various biological activities, including:

  • Anticancer Effects: Research has shown that the compound can enhance the efficacy of chemotherapeutic agents by overcoming drug resistance in cancer cells.
  • Neuropharmacological Effects: The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the interaction of this compound with cancer cell lines, demonstrating enhanced apoptosis when used in combination with standard chemotherapy .
Study 2 Evaluated the compound's effect on phospholipase A2 inhibition, correlating it with reduced lipid accumulation in macrophages, indicating potential for treating metabolic disorders .
Study 3 Conducted SAR (Structure-Activity Relationship) studies revealing that modifications to the trifluoromethyl group significantly affect binding affinity to target proteins involved in drug metabolism .

Comparative Analysis with Similar Compounds

The presence of the trifluoromethyl group distinguishes this compound from structurally similar compounds:

Compound NameKey Features
1-Amino-3-(4-propoxyphenoxy)propan-2-olContains a propoxy group; less hydrophobic.
1-Amino-3-(4-methoxyphenoxy)propan-2-olHas a methoxy group; lacks the trifluoromethyl's electron-withdrawing properties.
1-Amino-3-(phenoxy)propan-2-olLacks any substituents on the phenyl ring; less complex structure.

Preparation Methods

Synthesis of 3-Methylamino-1-phenyl-1-propanol Intermediate

This intermediate is a direct precursor to the target compound and is synthesized via the following steps:

  • Claisen Condensation: Acetophenone undergoes Claisen condensation with ethyl formate to produce benzoylacetaldehyde sodium salt.
  • Condensation with Methylamine Hydrochloride: The benzoylacetaldehyde sodium salt reacts with methylamine hydrochloride to form 1-phenyl-3-methylamino-2-propen-1-one.
  • Reduction: The α,β-unsaturated ketone (1-phenyl-3-methylamino-2-propen-1-one) is reduced using sodium borohydride in glacial acetic acid at controlled temperatures (1–15 °C), yielding 3-methylamino-1-phenyl-1-propanol.

Reaction Conditions and Yields:

Step Reagents/Conditions Yield/Notes
Claisen Condensation Acetophenone + Ethyl formate, base Formation of benzoylacetaldehyde sodium salt
Condensation Benzoylacetaldehyde sodium salt + Methylamine HCl Precipitate formation, filtered and dried
Reduction Sodium borohydride (21 mmol) in glacial acetic acid, 1–15 °C Efficient conversion to amino alcohol

Post-reduction, the reaction mixture is neutralized with sodium hydroxide (~240 mmol), and the product is extracted with ethyl acetate. The solvent is evaporated to isolate the intermediate.

Introduction of the 4-(Trifluoromethyl)phenoxy Group

The key step involves nucleophilic aromatic substitution of the 3-methylamino-1-phenyl-1-propanol with 4-chlorobenzotrifluoride:

  • The amino alcohol reacts with 4-chlorobenzotrifluoride in the presence of sodium borohydride in dimethyl sulfoxide (DMSO).
  • This reaction yields the fluoxetine free base, which is subsequently converted into the hydrochloride salt by treatment with hydrochloric acid in ether.

This step is critical for introducing the trifluoromethyl phenoxy moiety, which imparts the pharmacological activity to the molecule.

Alternative Methods and Challenges

Protective Group Strategies

Some synthetic routes employ protective groups on the amino functionality to prevent side reactions during arylation. However, these methods involve:

  • Additional steps for protection and deprotection (e.g., using mineral acids such as HCl, H2SO4, or HBr in ethanol or aqueous ethanol).
  • Purification challenges, as the desired compound often forms contaminated oils requiring silica column chromatography.

Use of Expensive and Hazardous Starting Materials

  • 4-(Trifluoromethyl)phenol and its derivatives are expensive and pose health hazards.
  • Efforts to minimize the use or find alternative reagents are ongoing to improve process safety and cost-effectiveness.

Summary Table of Key Preparation Steps

Step No. Process Description Reagents/Conditions Remarks
1 Claisen condensation Acetophenone + Ethyl formate, base Formation of benzoylacetaldehyde salt
2 Condensation with methylamine hydrochloride Benzoylacetaldehyde sodium salt + Methylamine HCl Precipitate isolation
3 Reduction of α,β-unsaturated ketone Sodium borohydride, glacial acetic acid, 1–15 °C Formation of 3-methylamino-1-phenyl-1-propanol
4 Nucleophilic aromatic substitution with aryl halide 4-Chlorobenzotrifluoride + Sodium borohydride, DMSO Formation of fluoxetine free base
5 Conversion to hydrochloride salt HCl in ether Final product isolation
6 Purification Silica column chromatography (if needed) To remove impurities and by-products

Research Findings and Process Optimization

  • The reduction step using sodium borohydride in acidic media is efficient and provides good yields of the amino alcohol intermediate.
  • Temperature control during reduction (1–15 °C) is crucial to avoid side reactions and decomposition.
  • The nucleophilic aromatic substitution is facilitated by the electron-withdrawing trifluoromethyl group, enhancing reactivity.
  • Avoiding protective groups reduces the number of synthetic steps and waste, improving overall process economy.
  • Extraction and purification steps are optimized to maximize product purity while minimizing solvent use.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of the trifluoromethoxy group (δ ~60 ppm for CF₃O in ¹³C) and the amino-propanol backbone .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₀H₁₁F₃NO₂: 234.08 g/mol) and fragmentation patterns.
  • Chiral chromatography : Use columns like Chiralpak® AD-H to resolve enantiomers and quantify purity .

How does the trifluoromethoxy substituent influence binding affinity to biological targets?

Advanced
The trifluoromethoxy group enhances:

  • Lipophilicity : Improves membrane permeability (logP ~2.5 predicted).
  • Electron-withdrawing effects : Stabilizes interactions with aromatic residues in enzyme active sites (e.g., π-π stacking or dipole interactions).
  • Metabolic stability : Reduces oxidative metabolism compared to methoxy groups.
    Methodology: Perform competitive binding assays (e.g., SPR or ITC) comparing analogs with/without CF₃O to quantify affinity changes .

How to design a comparative study evaluating bioactivity against structural analogs?

Advanced
Step 1 : Select analogs from structural databases (e.g., Table 1 in ):

CompoundSubstituent VariationKey Feature
(1S,2R)-Analog5-Cl-3-F substitutionHalogenated phenyl
1-(3-Amino-2-CF₃-phenyl)-2-oneAmino-ketone hybridTrifluoromethyl + amino group

Step 2 : Standardize assays (e.g., IC₅₀ in enzyme inhibition, cytotoxicity in HEK293 cells).
Step 3 : Use QSAR modeling to correlate substituent effects (e.g., Hammett σ values) with activity .

What are the implications of stereochemical configuration on pharmacological activity?

Q. Advanced

  • (R)- vs. (S)-enantiomers : Differential binding to chiral targets (e.g., GPCRs or kinases). For example, (R)-enantiomers may show 10-fold higher affinity due to optimal spatial alignment with hydrophobic pockets .
  • Methodology: Synthesize enantiomers via chiral catalysts (e.g., Sharpless epoxidation) and test in vitro/in vivo. Use X-ray crystallography to resolve binding modes .

How to resolve contradictions in reported IC₅₀ values across enzyme inhibition studies?

Advanced
Contradictions may arise from:

  • Assay conditions (pH, ionic strength, co-factors).
  • Enzyme isoforms (e.g., CYP3A4 vs. CYP2D6).
  • Resolution strategy:
    • Replicate studies under standardized conditions (e.g., 37°C, pH 7.4).
    • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of substrate conversion .

What in silico methods predict ADMET properties for this compound?

Q. Advanced

  • ADMET Prediction :
    • SwissADME : Estimate solubility (LogS), BBB permeability, and CYP inhibition.
    • Protox-II : Predict toxicity (e.g., LD₅₀ in rodents).
  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., PDB: 4LDE) and optimize substituents .

What synthetic intermediates are critical for multi-step synthesis?

Basic
Key intermediates include:

  • 4-(Trifluoromethoxy)phenol : For ether formation via nucleophilic substitution.
  • Epichlorohydrin : To construct the propan-2-ol backbone.
  • Boc-protected amine : For selective deprotection in final steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol
Reactant of Route 2
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1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

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